Osilodrostat is a novel compound that functions as a reversible inhibitor of steroidogenesis, specifically targeting the enzymes 11β-hydroxylase and aldosterone synthase. It was developed primarily for the management of Cushing's syndrome, a condition characterized by excessive cortisol production. Osilodrostat received approval from the European Medicines Agency in 2020 and is indicated for use in adults when surgical options are not viable or have failed to alleviate the condition .
Osilodrostat is classified as a synthetic organic compound, specifically an inhibitor of steroid hormone synthesis. Its development stemmed from the need for effective treatment options for patients suffering from hypercortisolism due to various etiologies, including adrenal tumors and pituitary adenomas . The compound is marketed under the trade name Isturisa.
The synthesis of osilodrostat involves multi-step chemical reactions that create its complex molecular structure. While specific proprietary methods are not publicly detailed, the synthesis generally starts with simpler steroid precursors, which undergo hydroxylation and other modifications to yield the final product. The compound's synthesis is optimized to ensure high purity and yield, suitable for pharmaceutical applications .
Osilodrostat has a molecular formula of and a molecular weight of approximately 362.47 g/mol. The structure features several key functional groups, including hydroxyl groups that play a critical role in its mechanism of action as an enzyme inhibitor. Its three-dimensional conformation is crucial for binding to target enzymes involved in cortisol synthesis .
Osilodrostat primarily acts by inhibiting the enzyme 11β-hydroxylase (CYP11B1), which catalyzes the conversion of 11-deoxycortisol to cortisol, and aldosterone synthase (CYP11B2), which converts 11-deoxycorticosterone to aldosterone. The inhibition of these enzymes leads to decreased cortisol levels in patients with Cushing's syndrome. In vitro studies demonstrate that osilodrostat exhibits potent inhibitory effects on cortisol production, with an IC50 value significantly lower than that of other inhibitors such as metyrapone .
Osilodrostat operates through competitive inhibition of the aforementioned enzymes, effectively blocking the final steps in cortisol and aldosterone biosynthesis. This process results in reduced plasma cortisol levels, alleviating symptoms associated with Cushing's syndrome. Clinical studies have shown that osilodrostat can normalize urinary free cortisol levels in patients who have not responded adequately to other treatments, indicating its efficacy as a therapeutic option .
Osilodrostat is characterized by its high solubility in aqueous solutions, which facilitates its oral administration. The compound is typically formulated as film-coated tablets available in various strengths (1 mg, 5 mg, 10 mg, and 20 mg). Key physical properties include:
These properties are essential for ensuring bioavailability and therapeutic effectiveness .
Osilodrostat is primarily utilized in clinical settings for managing Cushing's syndrome. Its efficacy has been demonstrated through several clinical trials where it normalized urinary free cortisol levels in patients with varying degrees of hypercortisolism. Beyond its primary indication, osilodrostat's mechanism may offer insights into potential applications for other disorders related to steroid hormone imbalances .
Additionally, ongoing research aims to explore its effects on other conditions characterized by dysregulated steroidogenesis, potentially expanding its therapeutic scope in endocrinology .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3